molecular formula C8H14O3 B3047801 1-Methoxy-5-methylhexane-2,4-dione CAS No. 144712-26-5

1-Methoxy-5-methylhexane-2,4-dione

Cat. No. B3047801
Key on ui cas rn: 144712-26-5
M. Wt: 158.19 g/mol
InChI Key: TVRWWTMMBGBRFG-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To a stirred slurry of NaH (1.02 g, 26 mmol, washed with anhydrous hexanes) in ether (10 mL) was added methyl methoxyacetate (2.3 mL, 23 mmol) followed by 3-methyl-2-butanone (2.4 mL, 23 mmol) in ether (5 mL). The resulting mixture was stirred for 15 h and became a clear yellow solution. The reaction was quenched with saturated aqueous NH4Cl. The resulting mixture was extracted with EtOAc (2×20 mL). The combined organic layer was washed with H2O, brine, dried with Na2SO4 and concentrated under reduced pressure to provide 1-methoxy-5-methylhexane-2,4-dione (2.90 g, 80%) as a mixture of keto and enol form.
Name
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].C[O:4][CH2:5][C:6]([O:8][CH3:9])=O.[CH3:10][CH:11]([CH3:15])[C:12](=[O:14])[CH3:13]>CCOCC>[CH3:9][O:8][CH2:6][C:5](=[O:4])[CH2:13][C:12](=[O:14])[CH:11]([CH3:15])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.3 mL
Type
reactant
Smiles
COCC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
CC(C(C)=O)C
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc (2×20 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COCC(CC(C(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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